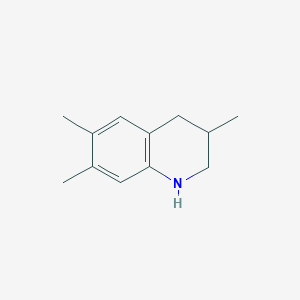

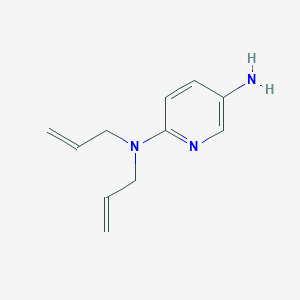

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

説明

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound. It is a derivative of 1,2,3,4-Tetrahydroquinoline, which is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinoline derivatives have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .科学的研究の応用

Synthesis and Structural Analysis

- 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has been utilized in the synthesis of various derivatives, which are then analyzed for their structure and properties. For example, Shikhaliev et al. (1988) synthesized 6-triphenylmethyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines, which were further oxidized to form nitroxyl radicals, with their structures supported by EPR spectroscopy (Shikhaliev et al., 1988).

Chemical Reactions and Mechanisms

- The compound plays a role in understanding the mechanisms of various chemical reactions. For instance, Kasaikina et al. (1983) discovered that 2,2,4-trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline interacts with peroxy radicals and oxygen, converting to quinone-imine. The study contributes to understanding the inhibition mechanisms in hydrocarbon oxidation (Kasaikina et al., 1983).

Application in Agriculture

- It's used in agricultural science as well. Vostrikova et al. (2021) studied the effects of compounds like 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline on the growth and yield of agricultural crops, revealing significant stimulation in growth and yield for crops like Solanum melongena (Vostrikova et al., 2021).

Pharmacological Relevance

- This compound derivatives have been identified as potent inhibitors in pharmacological applications. Jo et al. (2016) found that these derivatives inhibited LPS-induced NF-κB transcriptional activity and showed potent cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Jo et al., 2016).

Environmental and Health Impact

- Blaszczyk and Skolimowski (2006) conducted a comparative study of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin, examining their cytotoxic, genotoxic, and antioxidant effects on human lymphocytes. This research provides insight into the potential health and environmental impacts of these compounds (Blaszczyk & Skolimowski, 2006).

作用機序

Target of Action

Studies on similar compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that these compounds may target theantioxidant system , NADPH-generating enzymes , and chaperones . These targets play a crucial role in neurodegenerative diseases like Parkinson’s Disease .

Mode of Action

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This interaction results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the functioning of the antioxidant system and the activity of NADPH-generating enzymes . This leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . The compound also normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .

Pharmacokinetics

The conformational flexibility of similar compounds can influence their permeability through the blood-brain barrier and subsequently their neuroprotective efficacy .

Result of Action

The administration of this compound leads to a decrease in oxidative stress, resulting in decreased requirements for chaperone activation and the inhibition of apoptosis processes . This results in lower apoptosis intensity when compared to animals with pathology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to keep similar compounds in a dark place, sealed in dry, room temperature conditions .

生化学分析

Biochemical Properties

Related compounds such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to have antioxidant properties . These compounds can interact with various enzymes and proteins, affecting the functioning of the antioxidant system and the activity of NADPH-generating enzymes and chaperones .

Cellular Effects

Studies on HTHQ have shown that it can decrease oxidative stress in cells, leading to a recovery of antioxidant enzyme activities and an upsurge in the mRNA expression levels of antioxidant genes and factors .

Molecular Mechanism

Hthq, a related compound, has been shown to exert its effects at the molecular level by interacting with various biomolecules, leading to changes in gene expression .

Dosage Effects in Animal Models

Studies on HTHQ have shown that it has a significant impact on reducing oxidative stress in rats with Parkinson’s disease .

特性

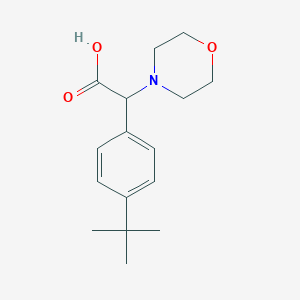

IUPAC Name |

3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-4-11-5-9(2)10(3)6-12(11)13-7-8/h5-6,8,13H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWZPBYOZIVARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2)C)C)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

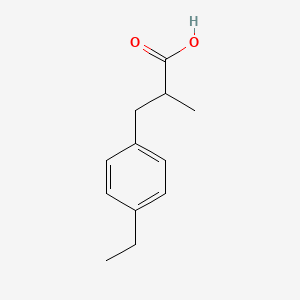

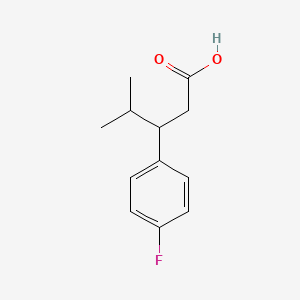

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)

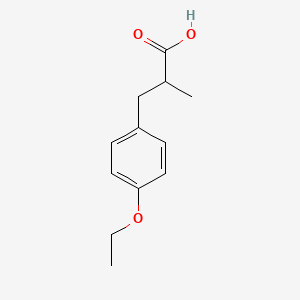

![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)

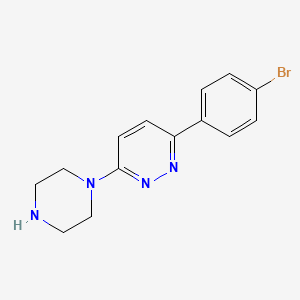

![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)